Cas no 1695121-48-2 ((4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone)

(4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a heterocyclic compound featuring both piperidine and pyrazole moieties, offering versatile reactivity for pharmaceutical and chemical synthesis. The presence of the 4-aminopiperidine group enhances its utility as a building block for drug discovery, particularly in targeting central nervous system (CNS) and receptor-modulating applications. The 1,5-dimethylpyrazole component contributes to stability and selective binding properties. This compound is valued for its balanced lipophilicity and hydrogen-bonding capacity, facilitating interactions with biological targets. Its well-defined structure allows for precise modifications, making it suitable for medicinal chemistry research and the development of novel therapeutic agents. High purity and consistent synthesis protocols ensure reliable performance in experimental applications.
(4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone structure
1695121-48-2 structure
Product Name:(4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
CAS No:1695121-48-2
MF:C11H18N4O
MW:222.286821842194
CID:4775808
Update Time:2025-11-01

(4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
    • (4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
    • Inchi: 1S/C11H18N4O/c1-8-7-10(13-14(8)2)11(16)15-5-3-9(12)4-6-15/h7,9H,3-6,12H2,1-2H3
    • InChI Key: PTEGVDMLHOVOSZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C)N(C)N=1)N1CCC(CC1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 263
  • XLogP3: 0
  • Topological Polar Surface Area: 64.2

(4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone Pricemore >>

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$ 95.00 2022-06-08
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Additional information on (4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Research Briefing on (4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone (CAS: 1695121-48-2)

The compound (4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone (CAS: 1695121-48-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This briefing provides an overview of the latest research findings, focusing on its synthesis, pharmacological properties, and potential clinical applications.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the 4-aminopiperidine and 1,5-dimethylpyrazole moieties, contribute to its ability to interact with various biological targets. Researchers have explored its utility in the development of kinase inhibitors, particularly those targeting cancer-related pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was identified as a promising scaffold for the design of selective inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancers. The study demonstrated that derivatives of (4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone exhibited potent inhibitory activity against PI3Kα, with IC50 values in the nanomolar range.

Another area of interest is the compound's potential application in central nervous system (CNS) disorders. Preliminary in vitro and in vivo studies have suggested that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This has led to investigations into its use for treating neurodegenerative diseases and psychiatric conditions.

The synthesis of (4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone has also been optimized in recent years. A 2022 paper in Organic Process Research & Development described a scalable and cost-effective synthetic route, which improved yield and purity while reducing environmental impact. This advancement is critical for facilitating large-scale production and further preclinical studies.

Despite these promising findings, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. Additionally, more extensive toxicological studies are needed to ensure its safety profile before clinical trials can commence.

In conclusion, (4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone represents a versatile and promising candidate for drug development. Its applications in oncology and CNS disorders, coupled with recent advancements in synthesis, position it as a compound of significant interest for future research. Continued efforts to elucidate its mechanisms of action and optimize its properties will be essential for translating these findings into therapeutic breakthroughs.

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